N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide
Description
N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of a pyridine ring and an azaspirodecene core makes it a versatile scaffold for the development of various therapeutic agents.
Properties
IUPAC Name |
N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14(17-13-5-10-16-11-6-13)18-12-4-9-15(18)7-2-1-3-8-15/h4-6,9-11H,1-3,7-8,12H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKMKJKJWUKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CCN2C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the pyridine and carboxamide functionalities. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters.
Introduction of Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Pyridine derivatives, amines, and carboxylic acids.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and mood.
Comparison with Similar Compounds
N-pyridin-4-yl-1-azaspiro[4.5]dec-3-ene-1-carboxamide can be compared with other spirocyclic compounds, such as:
1-oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
7-azaspiro[3.5]nonane: A spirocyclic compound with a smaller ring size and distinct chemical properties.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an azaspirodecene core, which imparts unique chemical and biological properties.
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